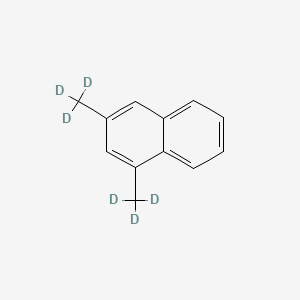

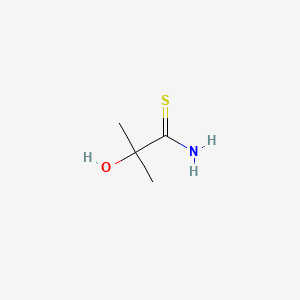

![molecular formula C6H10ClN3 B569799 (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride CAS No. 1219019-26-7](/img/structure/B569799.png)

(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

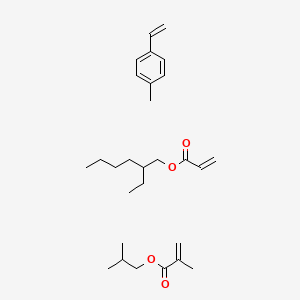

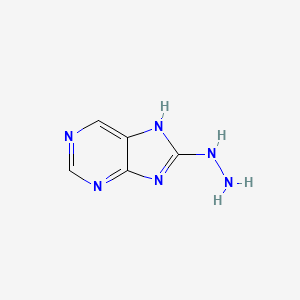

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring .Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a similar compound, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring .Chemical Reactions Analysis

Imidazoles are known for their broad range of chemical and biological properties . They have been used in a variety of chemical reactions, including as catalysts and as building blocks in the synthesis of more complex molecules .Physical And Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Catalyst Development and Reaction Optimization

Recent studies highlight the use of imidazole derivatives in developing recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These catalysts are significant for their potential in organic synthesis, offering insights into the optimization of catalysts for commercial exploitation. The review by Kantam et al. (2013) emphasizes the importance of catalyst optimization in reactions involving aromatic, heterocyclic, and aliphatic amines, including imidazoles, with aryl halides and arylboronic acids (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Corrosion Inhibition

Imidazole derivatives, due to their chemical structure, have been found effective as corrosion inhibitors, especially in the petroleum industry. Their low toxicity, cost-effectiveness, and environmental friendliness make them attractive for protecting metal surfaces against corrosion. Sriplai and Sombatmankhong (2023) provide a comprehensive review of imidazole and its derivatives' effectiveness as corrosion inhibitors, highlighting their synthesis, characterization, and performance evaluations (Sriplai & Sombatmankhong, 2023).

Optical Sensors and Medicinal Chemistry

Imidazole scaffolds are also prominent in the development of optical sensors and medicinal chemistry. Derivatives of imidazole have been utilized as recognition units in the synthesis of optical sensors due to their biological applications. Jindal and Kaur (2021) review various pyrimidine-based optical sensors, underscoring the biological and medicinal applications of these derivatives (Jindal & Kaur, 2021).

Drug Development and Biological Applications

Imidazole rings are key structures in many bioactive molecules with therapeutic applications. Garrido et al. (2021) delve into the medicinal chemistry of imidazo[1,2-b]pyridazine scaffolds, noting their importance in creating molecules with potential therapeutic applications, such as kinase inhibitors (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4,7H2;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSDEEQXHVJGNL-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1=NC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2C1=NC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.